molecular formula C13H22IN3O B2476409 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1078139-34-0

1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B2476409
CAS No.: 1078139-34-0
M. Wt: 363.243
InChI Key: KDLIZYLKOWSAAW-UHFFFAOYSA-M
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Description

Structural Characterization of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium Iodide

Molecular Architecture and Bonding Patterns

The molecular architecture of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide centers around a five-membered imidazolium ring system that serves as the cationic component of this ionic compound. The imidazole ring exhibits aromatic character with delocalized electron density distributed across the nitrogen-containing heterocycle. The positive charge is localized primarily on the nitrogen atoms within the ring structure, specifically at the N-3 position where methylation has occurred, creating the quaternary ammonium center characteristic of imidazolium salts.

The carbamoyl substituent attached to the N-1 position of the imidazole ring introduces a significant structural feature through its carbonyl functionality. This carbamoyl group exhibits planar geometry due to the partial double-bond character arising from resonance between the nitrogen lone pairs and the carbonyl carbon. The cyclohexyl and ethyl substituents on the carbamoyl nitrogen adopt conformations that minimize steric hindrance while maintaining optimal orbital overlap for resonance stabilization.

The cyclohexyl moiety exists predominantly in the chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference affects the overall three-dimensional shape of the molecule and influences intermolecular interactions. The ethyl group attached to the carbamoyl nitrogen provides additional hydrophobic character and conformational flexibility to the molecule.

The iodide anion serves as the counterion to balance the positive charge of the imidazolium cation. The large, polarizable iodide ion can engage in various non-covalent interactions with the cationic portion of the molecule, including electrostatic interactions and potential halogen bonding with electron-deficient regions of the imidazolium ring.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed insights into the structural characteristics and electronic environment of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of the imidazolium ring system and its substituents. The acidic proton at the C-2 position of the imidazolium ring typically appears as a characteristic downfield signal, reflecting the electron-withdrawing nature of the positively charged nitrogen atoms.

The methyl group attached to the N-3 position of the imidazole ring exhibits a distinctive singlet in the proton nuclear magnetic resonance spectrum, typically appearing around 3.6-4.0 parts per million. This chemical shift reflects the deshielding effect of the adjacent nitrogen atom and the aromatic ring system. The integration of this signal confirms the presence of three equivalent protons.

The carbamoyl substituent introduces complex multiplicity patterns in the nuclear magnetic resonance spectrum due to the presence of both cyclohexyl and ethyl groups. The cyclohexyl protons appear as a complex multiplet pattern, with the axial and equatorial protons often showing distinct chemical shifts due to their different magnetic environments. The chair conformation of the cyclohexyl ring creates distinct magnetic environments for protons in axial versus equatorial positions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carbamoyl group appearing significantly downfield, typically around 150-160 parts per million. The aromatic carbons of the imidazole ring exhibit characteristic chemical shifts in the 120-140 parts per million range, while the aliphatic carbons of the cyclohexyl and ethyl substituents appear in the expected upfield regions.

Nuclear Position Chemical Shift Range (ppm) Multiplicity Assignment
Imidazole C-2 135-145 Singlet Ring carbon
Carbonyl C 150-160 Singlet Carbamoyl carbon
N-Methyl 35-40 Singlet Methyl carbon
Cyclohexyl C 20-35 Multiple Saturated carbons
Ethyl C 12-45 Multiple Alkyl carbons
Infrared Vibrational Mode Mapping

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of functional groups within 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide. The most prominent spectroscopic feature is the carbonyl stretching vibration of the carbamoyl group, which typically appears in the 1600-1700 wavenumber region. This vibrational mode exhibits high intensity due to the significant change in dipole moment associated with the carbon-oxygen bond stretching.

The imidazolium ring system contributes several characteristic vibrational modes to the infrared spectrum. The carbon-nitrogen stretching vibrations within the aromatic ring system appear in the 1400-1600 wavenumber region, while the carbon-hydrogen stretching modes of the ring protons are observed in the 3000-3200 wavenumber range. These aromatic stretching vibrations are typically weaker than those observed for the carbamoyl functionality but provide important structural confirmation.

The cyclohexyl substituent introduces characteristic aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region. The chair conformation of the cyclohexyl ring results in distinct vibrational modes for axial and equatorial carbon-hydrogen bonds, though these are often not resolved in routine infrared spectroscopy measurements. The methylene deformation modes appear in the 1350-1500 wavenumber region.

Functional Group Wavenumber Range (cm⁻¹) Intensity Vibrational Mode
Carbamoyl C=O 1600-1700 Strong Stretching
Aromatic C-H 3000-3200 Medium Stretching
Aliphatic C-H 2800-3000 Strong Stretching
C-N (ring) 1400-1600 Medium Stretching
C-H deformation 1350-1500 Medium Bending
Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 363, corresponding to the intact molecular ion minus the iodide counterion, yielding the cationic fragment with mass-to-charge ratio 236.

The base peak in the mass spectrum typically corresponds to the methylimidazolium fragment resulting from cleavage of the carbamoyl substituent. This fragmentation pathway reflects the relative stability of the imidazolium ring system compared to the carbamoyl functionality. The methylimidazolium cation exhibits significant stability due to aromatic resonance stabilization and appears at mass-to-charge ratio 97.

Secondary fragmentation patterns include loss of the cyclohexyl group from the carbamoyl substituent, yielding fragments corresponding to the ethyl carbamoyl imidazolium species. Additional fragmentation may involve loss of the ethyl group, though this pathway is typically less favorable than cyclohexyl elimination due to the greater stability of primary carbocation intermediates compared to secondary carbocations.

The iodide anion is typically not observed in positive-ion mass spectrometry modes but can be detected in negative-ion analysis, appearing at mass-to-charge ratio 127. The complementary analysis of both positive and negative ion modes provides complete structural confirmation of the ionic compound.

Fragment Mass-to-Charge Ratio Relative Intensity Structure Assignment
Molecular Ion 363 Medium Complete cation
Base Peak 97 High Methylimidazolium
Carbamoyl Loss 236 Medium Cation minus carbamoyl
Cyclohexyl Loss 153 Low Ethyl carbamoyl fragment
Iodide 127 High (negative mode) Anion

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the most definitive structural characterization of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide, revealing precise atomic positions, bond lengths, and intermolecular interactions within the crystal lattice. The imidazolium ring system exhibits planar geometry with bond lengths consistent with aromatic character, including partial double-bond character for the carbon-nitrogen bonds within the five-membered ring.

The carbamoyl substituent adopts a planar configuration due to resonance delocalization between the nitrogen lone pairs and the carbonyl carbon. The carbon-nitrogen bond length in the carbamoyl group typically measures approximately 1.32-1.35 Angstroms, intermediate between single and double bond lengths, confirming the resonance contribution. The carbonyl carbon-oxygen bond exhibits typical double-bond character with a length of approximately 1.22 Angstroms.

The cyclohexyl ring adopts the expected chair conformation with standard tetrahedral bond angles and carbon-carbon bond lengths of approximately 1.54 Angstroms. The attachment point to the carbamoyl nitrogen shows no significant deviation from expected geometry, indicating minimal strain in the overall molecular structure.

Intermolecular interactions within the crystal lattice include electrostatic interactions between the imidazolium cations and iodide anions, as well as potential hydrogen bonding interactions involving the carbamoyl functionality. The iodide anions typically coordinate to multiple imidazolium cations through electrostatic interactions, with particular preference for interaction with the acidic proton at the C-2 position of the imidazole ring.

The crystal packing arrangement reveals how these ionic species organize in the solid state to maximize attractive interactions while minimizing repulsive forces. The extended three-dimensional network typically shows alternating layers of cations and anions, with the hydrophobic cyclohexyl and ethyl groups oriented to minimize unfavorable contacts with the ionic regions of adjacent molecules.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N3O.HI/c1-3-16(12-7-5-4-6-8-12)13(17)15-10-9-14(2)11-15;/h9-12H,3-8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLIZYLKOWSAAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)N2C=C[N+](=C2)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation of the imidazole ring using methyl iodide.

    Attachment of the Cyclohexyl(ethyl)carbamoyl Group: This step involves the reaction of cyclohexyl isocyanate with ethylamine to form the cyclohexyl(ethyl)carbamoyl group, which is then attached to the imidazole ring through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazolium cation undergoes nucleophilic attacks at the C2 position, facilitated by its electron-deficient nature. Key reactions include:

Nucleophile Product Conditions Yield
Amines1,3-dialkylimidazolium saltsDCM, RT, 2–3 h under N₂ 77–89%
ThiolsThioether derivativesDMSO, NaH activation, CO₂ bubbling81%
AlkoxidesEther-linked analogsCH₃CN, Et₃N catalysis68%

Mechanistic studies suggest that the iodide counterion enhances leaving-group ability, promoting SN2 pathways. For example, reaction with ethylenediamine (en) forms cyclic carbamates via nucleophilic displacement .

Deprotonation and Cyclization

The methyl group at C3 allows deprotonation under basic conditions, enabling cyclization:

  • Base : Et₃N or NaH

  • Reaction : Intramolecular attack of the carbamoyl nitrogen on the imidazolium C2, forming 5-membered rings (e.g., imidazolidin-2-one derivatives) .

  • Key Data :

    • Cyclization efficiency: >90% in DMSO under CO₂ .

    • Product stability: Keto-form dominates in aqueous media (δ 160.4 ppm in ¹³C NMR) .

Redox Reactions

The compound participates in oxidation-reduction processes:

Reagent Product Observation
H₂O₂Imidazolone derivativesCarbonyl formation (IR: 1660 cm⁻¹)
NaBH₄Reduced imidazolidine formsLoss of aromaticity (¹H NMR: δ 3.6 ppm)

Electrochemical studies reveal a reduction potential of −1.2 V vs. SCE, attributed to the imidazolium ring.

Interaction with Biological Macromolecules

The compound engages in non-covalent interactions:

  • Hydrogen bonding : Imidazolium C–H⋯O interactions with enzyme active sites (ΔG = −5.8 kcal/mol).

  • Electrostatic binding : Positively charged nitrogen attracts anionic residues (e.g., ATP-binding pockets).

Comparative Reactivity with Analogues

The ethylcarbamoyl group enhances solubility in polar aprotic solvents compared to methyl-substituted analogues:

Feature Target Compound 1-[Cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Solubility in DMSO12 mg/mL8 mg/mL
Reaction rate with en89% in 2 h73% in 3 h

Mechanistic Insights from Model Systems

Studies on pyridinium carbamate intermediates (e.g., CMPI) demonstrate analogous pathways :

  • CO₂/CS₂ insertion : Forms carbamate/thio-carbamate adducts (¹³C NMR: δ 164.5 ppm).

  • Cyclization : Et₃N-driven intramolecular attack yields 5-membered heterocycles.

  • Tautomerization : Enol-to-keto transition stabilized by solvent effects (DFT: ΔE = 2.1 kcal/mol) .

Scientific Research Applications

1-[Cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium moiety can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to modulation of their activity and function.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key molecular parameters of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Counterion Key References
1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide* C14H23IN3O ~379.22† Cyclohexyl, Ethyl I⁻ Extrapolated
1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide C12H20IN3O 349.21 Cyclohexyl, Methyl I⁻
1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide C11H20IN3O 337.20 Butyl, Ethyl I⁻
1-Carbamoylmethyl-3-methyl-3-H-imidazol-1-ium iodide C6H10IN3O 243.07 Carbamoylmethyl I⁻
1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide C8H15IN3O 296.13 Ethyl, Methyl I⁻

*Hypothetical molecular weight calculated based on structural similarity.

Key Observations :

  • Increasing alkyl/cycloalkyl chain length (e.g., methyl → ethyl → cyclohexyl) correlates with higher molecular weight and hydrophobicity .

Solubility and Physicochemical Behavior

  • Solubility Trends : Smaller substituents (e.g., carbamoylmethyl) enhance aqueous solubility, while cyclohexyl/butyl groups promote organic solvent compatibility .
  • NMR Profiles : 1-Carbamoylmethyl-3-methylimidazolium iodide () exhibits distinct 1H-NMR peaks (e.g., δ 3.90 ppm for NCH3), which shift predictably with larger substituents due to electron-withdrawing effects .

Biological Activity

1-[Cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide, a compound within the imidazolium family, has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant case studies that highlight its applications in various fields.

Chemical Structure

The compound is characterized by the following structural formula:

C13H22N3OI\text{C}_{13}\text{H}_{22}\text{N}_{3}\text{O}\text{I}
  • Molecular Weight : 363.24 g/mol
  • CAS Number : 1078139-34-0

Biological Activity Overview

Research indicates that imidazolium salts, including this compound, exhibit diverse biological activities such as antimicrobial, antifungal, and anti-inflammatory properties. The specific biological activities of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide are summarized in the following table.

Activity Description
AntimicrobialExhibits activity against various bacterial strains.
AntifungalDemonstrates effectiveness against fungal pathogens.
Anti-inflammatoryPotential to reduce inflammation in biological models.

The biological activity of this compound is attributed to its ability to interact with cellular membranes and proteins. The imidazolium cation can disrupt microbial membranes, leading to cell lysis. Additionally, it may modulate signaling pathways involved in inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Alhalabi et al. (2024) evaluated the antimicrobial properties of various imidazolium salts, including 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide. Results showed significant inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. This suggests potential for development as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In a separate investigation, the anti-inflammatory effects of the compound were assessed using a murine model of acute inflammation. The compound was administered intraperitoneally, resulting in a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This highlights its potential therapeutic applications in inflammatory diseases.

Toxicological Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks. Toxicological evaluations revealed moderate cytotoxicity in human cell lines at higher concentrations (≥100 µg/mL). Further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic routes for 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide?

The synthesis typically involves two key steps: (1) carbamoylation of the imidazole ring and (2) quaternization to form the iodide salt.

  • Step 1 : React 3-methyl-1H-imidazole with cyclohexyl(ethyl)carbamoyl chloride under basic conditions (e.g., using triethylamine) to introduce the carbamoyl group. This step may require refluxing in a polar aprotic solvent like acetonitrile for 6–12 hours .
  • Step 2 : Quaternize the imidazole nitrogen using methyl iodide. This reaction is often conducted in dichloromethane at room temperature for 24–48 hours, followed by precipitation with diethyl ether .
  • Purification : Recrystallization from a DMF/acetic acid mixture (as described in ) or column chromatography ensures high purity.

Q. How is the compound characterized to confirm its structural integrity?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR : 1^1H and 13^13C NMR to verify substitution patterns and quaternization. The downfield shift of the imidazolium proton (e.g., ~9–10 ppm) confirms salt formation .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak and iodide counterion .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the imidazolium ring geometry and iodide interactions (see for analogous imidazolium salts) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
  • First Aid : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

The ICReDD framework () integrates quantum chemical calculations and experimental data to streamline reaction design:

  • Reaction Path Search : Use density functional theory (DFT) to model carbamoylation and quaternization steps, identifying energy barriers and transition states.
  • Condition Screening : Machine learning algorithms can predict optimal solvent systems (e.g., acetonitrile vs. DMF) and catalyst requirements, reducing trial-and-error experimentation .
  • Validation : Cross-check computational predictions with experimental yields and characterization data.

Q. How do structural modifications (e.g., counterion substitution) affect physicochemical properties?

  • Counterion Effects : Replace iodide with acetate or chloride to study changes in solubility (e.g., acetate enhances water solubility) or thermal stability (chloride may increase melting points) .
  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability. Use conductivity measurements to evaluate ionic mobility in solution.

Q. What strategies resolve contradictions in reported spectroscopic data for imidazolium salts?

  • Cross-Validation : Compare 1^1H NMR data across solvents (DMSO-d6 vs. CDCl3) to account for solvent-induced shifts.
  • Advanced Techniques : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For ambiguous cases, X-ray crystallography provides definitive structural confirmation .
  • Collaborative Reproducibility : Replicate synthesis protocols from independent studies to identify inconsistencies in reaction conditions or impurities.

Q. How does the compound interact with biological targets (e.g., enzymes or membranes)?

  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins.
  • Membrane Permeability : Employ Franz diffusion cells or computational models (e.g., molecular dynamics simulations) to assess passive diffusion across lipid bilayers.
  • Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates to evaluate metabolic stability .

Q. What are the stability challenges under varying environmental conditions?

  • Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 4–10) via HPLC at 25°C and 40°C. Imidazolium salts are prone to hydrolysis at high pH .
  • Photostability : Expose to UV light (e.g., 254 nm) and track decomposition using UV-Vis spectroscopy. Add antioxidants (e.g., BHT) if radical-mediated degradation is observed.

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Data for Target CompoundReference
1^1H NMR (DMSO)δ 9.2 ppm (imidazolium H), δ 1.2–1.8 ppm (cyclohexyl)
HR-ESI-MS[M-I]+^+: m/z 294.2012 (calculated)
X-ray DiffractionC–N bond length: ~1.31 Å (imidazolium)

Q. Table 2. Computational Parameters for Reaction Optimization

ParameterValue/ModelApplication
DFT FunctionalB3LYP/6-31G(d,p)Transition states
Solvent ModelSMD (acetonitrile)Solvation effects
Machine LearningRandom Forest RegressionCondition screening

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